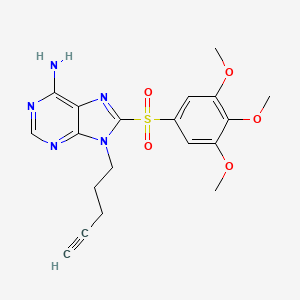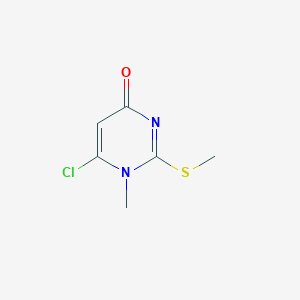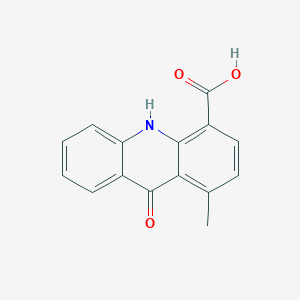![molecular formula C11H11N3O2 B12920598 5-[(3-Methylphenyl)amino]pyrimidine-2,4(1h,3h)-dione CAS No. 4878-46-0](/img/structure/B12920598.png)
5-[(3-Methylphenyl)amino]pyrimidine-2,4(1h,3h)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(m-Tolylamino)pyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a pyrimidine ring substituted with a m-tolylamino group at the 5-position and two keto groups at the 2 and 4 positions. It is of significant interest in medicinal chemistry due to its potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(m-Tolylamino)pyrimidine-2,4(1H,3H)-dione typically involves the condensation of m-toluidine with barbituric acid under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which subsequently undergoes cyclization to yield the desired product. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of a catalyst such as acetic acid or hydrochloric acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
5-(m-Tolylamino)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, hydroxyl derivatives, and various substituted pyrimidine derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
5-(m-Tolylamino)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 5-(m-Tolylamino)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it may interact with cellular pathways involved in cell proliferation and apoptosis, leading to its potential anticancer effects.
相似化合物的比较
Similar Compounds
Pyrrolo[2,3-d]pyrimidine: Another heterocyclic compound with similar structural features.
Pyrazolo[3,4-d]pyrimidine: Known for its biological activities and used in medicinal chemistry.
Triazolopyrimidine: A compound with a triazole ring fused to a pyrimidine ring, exhibiting various biological properties.
Uniqueness
5-(m-Tolylamino)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the m-tolylamino group, which imparts specific chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
属性
CAS 编号 |
4878-46-0 |
|---|---|
分子式 |
C11H11N3O2 |
分子量 |
217.22 g/mol |
IUPAC 名称 |
5-(3-methylanilino)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H11N3O2/c1-7-3-2-4-8(5-7)13-9-6-12-11(16)14-10(9)15/h2-6,13H,1H3,(H2,12,14,15,16) |
InChI 键 |
ZOJOXRMVWQXROO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)NC2=CNC(=O)NC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(3-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12920518.png)
![4-[(2-Methylpropyl)carbamoyl]-1H-imidazole-5-carboxylic acid](/img/structure/B12920536.png)



![3-(6-Bromo-3-(cyclopentylamino)imidazo[1,2-a]pyridin-2-yl)benzoic acid](/img/structure/B12920555.png)



![[(2S,5R)-5-(6-oxo-1H-purin-9-yl)tetrahydrofuran-2-yl]methyl dihydrogen phosphate](/img/structure/B12920571.png)
![3-([1,1'-Biphenyl]-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12920573.png)

![N-[4-(6-Sulfanylidene-1,4,5,6-tetrahydropyridazin-3-yl)phenyl]acetamide](/img/structure/B12920584.png)
